Cudc-305

Description

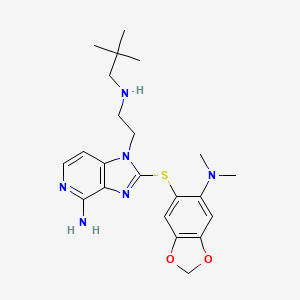

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJIQAYFTOPTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657665 | |

| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061318-81-7 | |

| Record name | CUDC-305 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061318817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUDC-305 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V278OKN9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Debio 0932

Binding Affinity and Specificity to Hsp90 Isoforms (Hsp90α and Hsp90β)

Debio 0932 demonstrates a strong and specific binding affinity for both major cytosolic isoforms of Hsp90, Hsp90α and Hsp90β Current time information in Chatham County, US.cellsignal.com. These isoforms are ubiquitously expressed and can constitute a significant portion (1-3%) of total cellular proteins genecards.org. Research indicates that Debio 0932 exhibits comparable inhibitory concentrations (IC50 values) for both Hsp90α and Hsp90β, measured at 100 nM and 103 nM, respectively rcsb.org. This high affinity ensures effective engagement with the chaperone protein within the cellular environment.

Interaction with the ATP-Binding Pocket of Hsp90

The inhibitory action of Debio 0932 stems from its selective interaction with the ATP-binding pocket located in the N-terminal domain of Hsp90 Current time information in Chatham County, US.cellsignal.comgenecards.orgwikipedia.org. This binding is competitive with adenosine (B11128) triphosphate (ATP), the natural ligand that fuels Hsp90's chaperone cycle wikipedia.orgresearchgate.netrcsb.org. Molecular docking studies have elucidated the precise nature of this interaction, revealing an estimated free energy of binding of -7.24 kcal/mol for Debio 0932 to Hsp90 Current time information in Chatham County, US.cellsignal.com. Key residues within the Hsp90 ATP-binding pocket, such as Asn51 and Asp93, play crucial roles in forming hydrogen bonds and salt-bridges with Debio 0932, stabilizing the drug-protein complex Current time information in Chatham County, US.labsolu.ca.

Inhibition of Hsp90 ATPase Activity

By occupying the ATP-binding pocket, Debio 0932 effectively inactivates the intrinsic ATPase activity of Hsp90 wikipedia.org. The hydrolysis of ATP is essential for Hsp90 to undergo the conformational changes necessary for its chaperone function, which includes the proper folding, maturation, and activation of its client proteins researchgate.netuniprot.orgensembl.org. The disruption of this ATPase activity by Debio 0932 consequently halts the Hsp90 chaperone cycle, preventing it from maintaining the stability of its client proteins researchgate.net.

Downstream Molecular Consequences of Hsp90 Inhibition by Debio 0932

The inhibition of Hsp90's chaperone function by Debio 0932 leads to significant downstream molecular consequences, primarily the destabilization and subsequent degradation of its client proteins.

Proteasomal Degradation of Hsp90 Client Proteins

The primary consequence of Hsp90 inhibition by Debio 0932 is the destabilization of Hsp90 client proteins, rendering them susceptible to ubiquitination and subsequent degradation by the 26S proteasome Current time information in Chatham County, US.wikipedia.orgresearchgate.netensembl.orgbio-techne.comnih.govuniprot.orgtci-chemical-trading.com. This process involves the cooperation of other chaperones, such as Hsp70, and specific E3 ubiquitin ligases, which tag the destabilized client proteins for proteasomal destruction researchgate.net. This degradation mechanism is central to the anti-cancer activity observed with Debio 0932 Current time information in Chatham County, US.wikipedia.orgensembl.orgbio-techne.comnih.govuniprot.org.

Oncogenic Client Proteins (e.g., EGFR, HER2, c-MET, AKT, KIT, FLT3, VEGFR)

A significant number of Hsp90 client proteins are oncogenic signaling proteins that are aberrantly expressed or activated in various cancers and are crucial for tumor cell proliferation, survival, invasion, metastasis, and angiogenesis bio-techne.comnih.govuniprot.orgnih.govcellsciences.comharvard.edu. Debio 0932's inhibition of Hsp90 leads to the degradation of these critical oncogenic drivers, thereby abrogating their pro-tumorigenic activities nih.govuniprot.orgnih.govcellsciences.comharvard.edu. Examples of such oncogenic client proteins targeted for degradation by Debio 0932 include:

| Oncogenic Client Protein | Role in Cancer |

| Epidermal Growth Factor Receptor (EGFR) | Cell growth, proliferation, survival nih.govcellsciences.comharvard.edunih.govnih.gov |

| Human Epidermal Growth Factor Receptor 2 (HER2) | Cell growth, proliferation, survival nih.govcellsciences.comharvard.edunih.govnih.gov |

| Mesenchymal-Epithelial Transition factor (c-MET) | Cell growth, survival, angiogenesis, metastasis nih.govcellsciences.comharvard.edunih.govnih.gov |

| Protein Kinase B (AKT) | Cell survival, proliferation, metabolism nih.govcellsciences.comharvard.edunih.govnih.gov |

| KIT Proto-Oncogene Receptor Tyrosine Kinase (KIT) | Cell proliferation, survival, differentiation nih.govcellsciences.comharvard.edunih.govnih.gov |

| Fms-Like Tyrosine Kinase 3 (FLT3) | Hematopoietic cell proliferation, survival nih.govcellsciences.comharvard.edunih.govnih.gov |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Angiogenesis, vascular permeability nih.govcellsciences.comharvard.edunih.govnih.gov |

The degradation of these oncogenic client proteins by Debio 0932 effectively blocks multiple interconnected oncogenic signaling pathways, contributing to its anti-tumor efficacy ensembl.orgcellsciences.com.

Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL, Bcl-w)

Beyond oncogenic signaling proteins, Debio 0932 also targets anti-apoptotic proteins, thereby promoting programmed cell death (apoptosis) in cancer cells Current time information in Chatham County, US.cellsignal.comnovusbio.com. Specifically, Debio 0932 has been shown to inhibit the function and induce the downregulation of key anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w Current time information in Chatham County, US.novusbio.com. Studies have demonstrated that Debio 0932 treatment leads to the downregulation of anti-apoptotic Bcl-2 and a concomitant upregulation of the pro-apoptotic protein Bax, which in turn stimulates the cleavage of Caspase-9 Current time information in Chatham County, US.cellsignal.comnovusbio.com. This shift in the balance of pro- and anti-apoptotic proteins triggers the intrinsic apoptotic pathway, a critical mechanism for eliminating cancer cells Current time information in Chatham County, US.uniprot.orgnovusbio.com.

Compound Names and Corresponding Identifiers

Induction of Apoptotic Pathways

Debio 0932 is a potent inducer of apoptosis in various cancer cell lines, a critical mechanism for its anticancer effects researchgate.netnih.govresearcher.lifeeuropeanreview.orgresearchgate.netnih.gov.

Intrinsic Apoptotic Pathway Stimulation

Debio 0932 effectively stimulates the intrinsic apoptotic pathway in cancer cells. Hsp90 is known to aberrantly block this pathway in malignant cells, thereby promoting cancer cell proliferation and survival. By inhibiting Hsp90, Debio 0932 reverses this blockade, leading to the activation of the intrinsic apoptotic cascade researchgate.netnih.govresearcher.lifeeuropeanreview.orgresearchgate.netnih.gov. Studies have shown this effect in breast cancer cell lines (MCF-7 and MDA-MB-231) and prostate cancer cells (PC3) researchgate.netnih.govresearcher.lifeeuropeanreview.orgresearchgate.netnih.gov.

Modulation of Bax/Bcl-2 Ratio and Caspase Cleavage (e.g., Casp-9, Casp-3, Casp-7)

A key mechanism by which Debio 0932 induces apoptosis involves the modulation of the Bax/Bcl-2 protein ratio and the subsequent activation of caspases. Debio 0932 stimulates the down-regulation of anti-apoptotic proteins, such as Bcl-2, and the up-regulation of pro-apoptotic proteins, such as Bax, thereby increasing the Bax/Bcl-2 ratio researchgate.netnih.goveuropeanreview.orgresearchgate.netnih.govresearchgate.net. This shift in the balance of pro- and anti-apoptotic proteins is crucial for mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors.

Furthermore, Debio 0932 promotes the cleavage and activation of initiator and effector caspases. Specifically, it has been observed to induce the cleavage of Casp-9 in breast cancer cell lines (MCF-7 and MDA-MB-231) researchgate.netnih.govresearchgate.netresearchgate.net. In combination studies, particularly with Navitoclax, Debio 0932 has been shown to induce the cleavage activity of Casp-3 and Casp-7 in prostate cancer PC3 cells, indicating a comprehensive activation of the caspase cascade essential for programmed cell death researcher.liferesearchgate.netnih.gov.

Table 1: Effect of Debio 0932 on Apoptotic Markers in Cancer Cell Lines

| Cell Line (Cancer Type) | Effect on Bcl-2 | Effect on Bax | Effect on Bax/Bcl-2 Ratio | Caspase Cleavage Observed | References |

| MCF-7 (Breast Cancer) | Down-regulation | Up-regulation | Increased | Casp-9 | researchgate.netnih.govresearchgate.net |

| MDA-MB-231 (Breast Cancer) | Down-regulation | Up-regulation | Increased | Casp-9 | researchgate.netnih.govresearchgate.net |

| PC3 (Prostate Cancer) | Down-regulation | Up-regulation | Increased | Casp-3, Casp-7, Casp-9 | researcher.liferesearchgate.netnih.gov |

Effects on Cell Proliferation and Viability

Debio 0932 significantly impacts cancer cell proliferation and viability across various cancer types. It exhibits a cytotoxic effect in a time- and dose-dependent manner nih.gov. Studies using XTT assays have demonstrated its antiproliferative activity.

Table 2: Antiproliferative and Cytotoxic Activity of Debio 0932

| Cell Line (Cancer Type) | Assay Method | Observed Effect | IC50 Values (if available) | References |

| MCF-7 (Breast Cancer) | XTT assay | Cytotoxic effect, decreased viability | Time- and dose-dependent | nih.gov |

| MDA-MB-231 (Breast Cancer) | XTT assay | Cytotoxic effect, decreased viability | Time- and dose-dependent | nih.gov |

| PC3 (Prostate Cancer) | - | Decreased cell viability (dose-dependent at 48h) | - | researcher.lifenih.gov |

| A549 (NSCLC) | - | Suppressed cell proliferation | 3.26 ± 2.82 µM | larvol.com |

| H1299 (NSCLC) | - | Suppressed cell proliferation | 20.33 ± 5.39 µM | larvol.com |

| H1975 (NSCLC) | - | Suppressed cell proliferation | 3.16 ± 1.04 µM | larvol.com |

| SH-SY5Y (Neuroblastoma) | MTT test | Decreased cell viability (dose- and time-dependent) | 26.15 nM (24h), 18.12 nM (48h) | nih.gov |

Inhibition of Angiogenesis

Debio 0932 has been identified to play a role in regulating angiogenesis, a crucial process for tumor growth and metastasis by forming new blood vessels. Research indicates that Debio 0932 predominantly regulates biological processes associated with angiogenesis in certain cell lines, such as SH-SY5Y neuroblastoma cells larvol.comnih.gov. The inhibition of Hsp90 by compounds like Debio 0932 can disrupt oncogenic signaling pathways involved in angiogenesis debiopharm.com.

Impact on Cell Migration and Invasion

Debio 0932 demonstrates an anti-invasive potential by impacting cancer cell migration and invasion, processes fundamental to metastasis. In endothelial cells (HUVEC), Debio 0932 significantly decreased cell migration as evaluated by wound-healing assays when compared to control groups researchgate.netnih.govlarvol.comlarvol.com. Furthermore, studies in neuroblastoma SH-SY5Y cells have revealed that Debio 0932 has a role in regulating pathways associated with cell migration and invasion, suggesting its potential to impede metastatic progression larvol.comnih.gov.

Upregulation of HSP70 as a Pharmacodynamic Biomarker

Upregulation of Heat Shock Protein 70 (HSP70) is a well-established pharmacodynamic biomarker for Hsp90 inhibition. When Hsp90's chaperone function is inhibited, its client proteins become destabilized and are degraded, leading to a cellular stress response that often includes the compensatory upregulation of other heat shock proteins like HSP70 nih.govaacrjournals.orgspandidos-publications.com. While HSP70 upregulation is a useful indicator of Hsp90 target inhibition, it can be an overly sensitive molecular response and may not always directly predict tumor response psu.edu. However, Western blotting analysis has shown alterations in the protein expression of key HSPs, including HSP70, in cancer cells treated with Debio 0932, confirming its impact on the heat shock protein network nih.gov.

Preclinical Research and in Vitro / in Vivo Studies of Debio 0932

Anticancer Activity in Monotherapy

Efficacy in Specific Cancer Models

Brain Metastasis Models (H2030-BrM, MDA231-BrM)

Preclinical studies have investigated the efficacy of Debio 0932 in brain metastasis models. In ex vivo assays, Debio 0932 effectively reduced the viability of both initial and established brain metastases derived from lung cancer (H2030-BrM) and breast cancer (MDA231-BrM) models biorxiv.orgnih.govembopress.org. Notably, the concentration of Debio 0932 achieved in a brain affected by metastases was found to be above therapeutic levels, indicating its potential for central nervous system (CNS) penetration biorxiv.orgnih.gov.

Furthermore, in in vivo studies using H2030-BrM cells, Debio 0932 administration significantly inhibited the growth of both brain metastases and extracranial lesions biorxiv.orgembopress.org. This anti-tumor activity was observed by targeting HSP90 in these models biorxiv.org.

Synergistic Effects in Combination Therapies

Debio 0932 has shown significant synergistic effects when combined with various anti-cancer agents, suggesting its potential to enhance therapeutic outcomes and overcome drug resistance.

Combination with Standard of Care (SOC) Agents in NSCLC and Renal Cell Carcinoma (RCC)

In high-throughput combination screens, Debio 0932 demonstrated consistent synergistic activity with several standard of care (SOC) agents in non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC) cell lines debiopharm.comdebiopharm.comtechnologynetworks.comaacrjournals.org.

Table 1: Synergistic Combinations of Debio 0932 with SOC Agents in NSCLC and RCC

| Cancer Type | SOC Agents Showing Synergy with Debio 0932 (In Vitro) | In Vivo Confirmation |

| NSCLC | Docetaxel, Paclitaxel (B517696), Gemcitabine (B846) | Confirmed in mouse xenografts aacrjournals.org |

| RCC | Various RCC SOC agents | Confirmed in mouse xenografts aacrjournals.org |

This synergy observed in vitro was further corroborated in mouse xenograft models of human NSCLC and RCC, where the combination therapies resulted in marked anti-tumor activity superior to either monotherapy debiopharm.comdebiopharm.comtechnologynetworks.comaacrjournals.org.

Synergy with mTOR/Akt Inhibitors (e.g., Everolimus)

Debio 0932 exhibited consistent synergy with mTOR/Akt inhibitors across six different human NSCLC cell lines debiopharm.comdebiopharm.comtechnologynetworks.com. A strong synergistic effect was also observed when Debio 0932 was combined with Everolimus (B549166), an mTOR inhibitor, in multiple patient-derived and conventional RCC cell lines debiopharm.comdebiopharm.comtechnologynetworks.com.

In a study involving subcutaneous mouse xenografts of patient-derived RXF1183 RCC cells, neither Debio 0932 nor Everolimus showed anti-tumor activity as single agents. However, their combination led to marked anti-tumor activity that was superior to either monotherapy debiopharm.com. The synergy was quantified using the Combination Index (CI) method of Chou-Talalay, where values less than 1 indicate synergy debiopharm.com.

Synergy with Microtubule-Targeting Agents

High-throughput screening revealed that Debio 0932 consistently synergized with microtubule-targeting agents across all six human NSCLC cell lines tested debiopharm.comdebiopharm.comtechnologynetworks.com.

Synergistic Cytotoxic and Apoptotic Effects with Navitoclax in Prostate Cancer Cells

Research has demonstrated that the combination of Debio 0932 and Navitoclax, a Bcl-2 and Bcl-xL inhibitor, exhibits synergistic activity in the human prostate cancer cell line PC3 nih.govresearchgate.netresearchgate.netresearcher.lifelarvol.comresearchgate.net. This combination was effective at concentrations lower than the individual IC50 values nih.govresearcher.life.

The combined treatment of Navitoclax and Debio 0932 resulted in a dose-dependent decrease in PC3 cell viability over 48 hours nih.govresearcher.life. Furthermore, this combination potently induced the intrinsic apoptotic pathway in PC3 cells, a more significant effect than either drug alone nih.govresearchgate.netresearchgate.netresearcher.lifelarvol.comresearchgate.net. This was evidenced by measuring the mRNA and protein expression levels of apoptotic and anti-apoptotic markers, including Bax, Bcl-2, Bcl-xL, Cyt-c, Apaf-1, Casp-3, Casp-7, and Casp-9, and by determining the cleavage activity of Casp-3 nih.govresearcher.life.

Table 2: Synergistic Effects of Debio 0932 and Navitoclax in PC3 Prostate Cancer Cells

| Effect Observed | Debio 0932 + Navitoclax (Combination) | Debio 0932 or Navitoclax (Monotherapy) | Reference |

| Cell Viability | Decreased in dose-dependent manner | Less effective | nih.govresearcher.life |

| Apoptosis Induction | Potently induced intrinsic apoptotic pathway | Less effective | nih.govresearchgate.netresearchgate.netresearcher.lifelarvol.comresearchgate.net |

| Synergistic Activity | Yes (at concentrations < IC50) | N/A | nih.govresearcher.life |

Research on Blood-Brain Barrier Penetration and Efficacy in Brain Metastasis Models

A significant advantage of Debio 0932 is its notable ability to cross the blood-brain barrier (BBB) debiopharm.comdebiopharm.combiorxiv.orgembopress.orgresearchgate.net. This characteristic is crucial for its efficacy in treating brain metastases, as the BBB often presents a formidable obstacle for many therapeutic agents nih.gov.

Debio 0932 has been identified as a potent inhibitor of brain metastases viability ex vivo, capable of accumulating in the brain at therapeutic concentrations biorxiv.orgembopress.org. Its BBB penetration has been shown to contribute to extended animal survival in models of brain metastasis debiopharm.comdebiopharm.com. In preclinical in vivo models, administration of Debio 0932 significantly impaired the growth of brain metastases biorxiv.orgembopress.org.

Clinical Development of Debio 0932

Phase I Clinical Trials (Monotherapy)

A first-in-human, open-label Phase I trial (NCT01168752) was initiated to evaluate Debio 0932 as a monotherapy in patients with advanced solid tumors or lymphoma who were resistant to standard treatments. ascopubs.orgprnewswire.com The primary goals were to determine the maximum tolerated dose (MTD), the recommended dose for further studies, and to characterize the agent's pharmacokinetic and pharmacodynamic profiles. nih.govprnewswire.com

The dose-escalation portion of the Phase I study utilized a standard 3+3 design. ascopubs.orgdebiopharm.com Patients were enrolled in cohorts to receive escalating doses of oral Debio 0932, starting at 50 mg, administered either daily (QD) or every other day (Q2D). ascopubs.orgnih.govdebiopharm.com Dose escalation proceeded based on observed toxicities. ascopubs.org

Fifty patients were treated with doses up to 1600 mg. nih.govresearchgate.net The MTD was established at the 1600 mg level, where dose-limiting toxicities were observed in both the daily and every-other-day schedules. ascopubs.orgnih.govresearchgate.net Based on the findings from the dose-escalation phase, the recommended dose for subsequent studies was determined to be 1000 mg administered once daily. researchgate.netdebiopharm.com

Following the dose-escalation phase, a fixed-dose expansion phase was initiated to gather additional data on Debio 0932 at the recommended dose. nih.govprnewswire.com An extension cohort of 30 patients was planned, with a total of 39 patients ultimately being treated at the 1000 mg daily dose level. nih.govresearchgate.net The objectives of this expansion were to further assess the pharmacokinetics and pharmacodynamics and to better characterize the anti-tumor activity in patients with certain advanced solid tumors, including non-small cell lung cancer (NSCLC). debiopharm.comprnewswire.com

Promising signs of anti-tumor activity were observed during the Phase I monotherapy trial in patients with advanced solid tumors. debiopharm.comresearchgate.netdebiopharm.com Tumor assessments were performed every 8 weeks to evaluate response. ascopubs.org

Investigator-reported instances of stable disease and partial responses were noted. ascopubs.org In the dose-escalation part of the study, two patients experienced a partial tumor response (one with NSCLC and one with breast cancer), while 12 patients achieved stable disease. nih.govresearchgate.net Among the eight NSCLC patients in this phase, five had stable disease. nih.gov One confirmed partial response, lasting 16 weeks, was observed in a patient with KRAS-mutated adenocarcinoma of the lung. researchgate.net

In the expansion cohort, while no objective tumor responses were recorded, nine patients achieved stable disease. nih.govresearchgate.netresearchgate.net

| Expansion Cohort | Stable Disease (SD) | 9 | Advanced Solid Tumors |

Metabolic tumor response was assessed using 18F-FDG-PET scans in a subset of patients. In the expansion cohort, 12 patients with NSCLC were evaluable for metabolic response. researchgate.netresearchgate.net Of these, one patient (8.3%) demonstrated a partial metabolic response, and five patients (41.7%) had a stable metabolic response. researchgate.netresearchgate.net Six patients (50%) had progressive metabolic disease. researchgate.net

Table 2: Metabolic Response in NSCLC Patients (Expansion Cohort)

| Metabolic Response | Number of Patients (n=12) | Percentage |

|---|---|---|

| Partial Metabolic Response (PMR) | 1 | 8.3% |

| Stable Metabolic Response (SMR) | 5 | 41.7% |

A secondary objective of the Phase I trial was to evaluate changes in pharmacodynamic biomarkers that would indicate HSP90 inhibition. prnewswire.comdebiopharm.com Levels of HSP70, a protein known to be induced upon HSP90 inhibition, were measured in patients' peripheral blood mononuclear cells (PBMCs). nih.govresearchgate.net The analysis of HSP70 levels showed significant interpatient variability, and a clear relationship between the dose of Debio 0932 and the degree of HSP70 induction could not be established. nih.govresearchgate.net

Anti-tumor Activity in Patients with Advanced Solid Tumors and Lymphoma

Phase I/II and Phase II Clinical Trials (Combination Therapy)

The clinical development of Debio 0932, an oral inhibitor of Heat Shock Protein 90 (HSP90), has explored its potential in combination with standard-of-care (SOC) agents for various advanced cancers. debiopharm.comfirstwordpharma.com The rationale for this approach is to simultaneously target multiple critical nodes within the signaling networks that control the growth and survival of cancer cells. debiopharm.com Preclinical data demonstrated a strong basis for investigating Debio 0932 in combination with SOC therapies, suggesting that such combinations could provide improved benefits for patients. firstwordpharma.com

Evaluation in Advanced Non-Small Cell Lung Cancer (NSCLC)

Debio 0932 was investigated in a Phase I/II clinical trial for patients with advanced non-small cell lung cancer (NSCLC), where it was combined with chemotherapy. firstwordpharma.com The goal was to build upon preclinical findings that showed Debio 0932's synergy with various SOC agents in multiple NSCLC models. firstwordpharma.com A first-in-man, dose-escalation study provided early indications of the compound's activity in this patient population. nih.gov

Preclinical high-throughput screening across six different human NSCLC cell lines revealed that Debio 0932 demonstrated consistent synergy with microtubule-targeting agents, a class that includes docetaxel. firstwordpharma.com Further in vivo studies in mouse xenograft models of human NSCLC also showed that Debio 0932 had strong single-agent anti-tumor activity, which was further enhanced when combined with paclitaxel (B517696), another microtubule-targeting agent. debiopharm.com This preclinical evidence provided a strong rationale for its clinical investigation in combination with established chemotherapy regimens. firstwordpharma.com Chemotherapy combinations such as cisplatin (B142131) plus pemetrexed (B1662193) and cisplatin plus gemcitabine (B846) are recognized as standard first-line treatments for advanced NSCLC. nih.govcancernetwork.comnih.gov Docetaxel is utilized in the second-line treatment of advanced NSCLC, where it has shown improvements in survival and quality of life. nih.gov The clinical investigation of Debio 0932 was designed to be an adjunct to these types of standard chemotherapy treatments. nih.gov

Table 1: Early Clinical Observations of Debio 0932 in NSCLC Patients

| Outcome Metric | Observation | Source |

|---|---|---|

| Partial Tumor Response | Observed in 1 NSCLC patient. | nih.gov |

| Stable Disease | Observed in 5 of 8 NSCLC patients. | nih.gov |

Evaluation in Renal Cell Cancer (RCC)

The clinical development strategy for Debio 0932 also included its evaluation in renal cell cancer (RCC), based on studies designed to identify novel synergistic drug combinations. debiopharm.com A Phase I trial was initiated to study Debio 0932 in combination with an mTOR inhibitor for patients with advanced RCC. firstwordpharma.com

Preclinical studies identified a strong synergy between Debio 0932 and the mTOR inhibitor everolimus (B549166). debiopharm.comfirstwordpharma.com The mammalian target of rapamycin (B549165) (mTOR) is a kinase that regulates cell growth and is a downstream effector in a signaling pathway frequently activated in RCC. nih.govfrontiersin.org Everolimus is an allosteric inhibitor of mTOR that has shown clinical activity in advanced RCC. nih.gov In vitro tests on patient-derived and conventional RCC cell lines showed that the combination of Debio 0932 and everolimus had a synergistic effect on inhibiting cell viability. debiopharm.com This synergy was also demonstrated in vivo using a mouse xenograft model of human RCC. In this model, neither Debio 0932 nor everolimus showed anti-tumor activity as single agents; however, the combination resulted in marked anti-tumor activity that was superior to either monotherapy. debiopharm.com

Table 2: Preclinical Findings for Debio 0932 and Everolimus Combination in RCC Models

| Model | Finding | Source |

|---|---|---|

| In Vitro (RCC Cell Lines) | The combination of Debio 0932 and everolimus displayed synergy in cell viability assays. | debiopharm.com |

| In Vivo (Mouse Xenografts) | The combination caused marked anti-tumor activity, superior to either drug alone, while single agents showed no activity. | debiopharm.com |

Unexpected Clinical Observations and Subsequent Research Directions (e.g., Psoriasis Remission)

During the initial clinical development of Debio 0932 for cancer, an unexpected and significant observation was made in one of the trial participants. nih.govmedicaljournals.se In the first-in-man clinical trial (Debio0932-101), a patient with a long-term history of severe psoriasis, affecting over 40% of his skin surface, experienced a complete remission of his skin condition after 43 days of treatment with Debio 0932. medicaljournals.se This patient was not receiving any other anti-psoriatic treatment at the time. medicaljournals.se

| Dermal Vascularization | Significantly decreased vessel score. | medicaljournals.seresearchgate.net |

Mechanisms of Potential Therapeutic Resistance and Strategies for Overcoming It

Upregulation of Adhesion, Migration, and Matrix Interaction Signatures

While Debio 0932 has been shown to decrease the migration of endothelial cells and reduce motility in glioma cells, a potential mechanism of acquired resistance to HSP90 inhibitors involves the adaptive upregulation of pathways that control cell adhesion and migration. nih.govnih.gov

Research on other HSP90 inhibitors has provided insight into this phenomenon. For instance, human colon cancer cell lines made resistant to the HSP90 inhibitor 17-AAG exhibited a more metastatic phenotype, characterized by significant increases in cell migration and adhesion to collagen. nih.gov This change was associated with the upregulation of Mucin 1 (MUC1), N-cadherin, and β-catenin, key proteins involved in epithelial-mesenchymal transition (EMT), a process that enhances metastatic potential. nih.gov Knockdown of MUC1 expression re-sensitized the resistant cells to the HSP90 inhibitor and reduced their migration and adhesion capabilities. nih.gov

HSP90, particularly its extracellular form (eHSP90), plays a significant role in regulating the extracellular matrix (ECM) and cell motility. nih.govportlandpress.comnih.gov eHSP90 interacts with and stabilizes key matrix-remodeling proteins like matrix metalloproteinase-2 (MMP-2) and the structural ECM protein fibronectin. plos.orgfrontiersin.org Inhibition of HSP90 can lead to the degradation of these clients, disrupting cell-matrix interactions that are vital for invasion and metastasis. portlandpress.complos.org It is plausible that cancer cells could develop resistance by creating compensatory mechanisms that hyperactivate these adhesion and migration pathways, thereby overcoming the inhibitory effect of Debio 0932.

Increased Lysosome Activity

A theoretical mechanism of resistance to certain chemotherapeutic agents is their sequestration within lysosomes. oaepublish.comnih.govmdpi.com These acidic organelles can trap weakly basic drugs, preventing them from reaching their intracellular targets and thereby reducing their cytotoxic effects. oaepublish.commdpi.com While this mechanism is documented for drugs like tyrosine kinase inhibitors and anthracyclines, its role in resistance to HSP90 inhibitors, including Debio 0932, is not well established. mdpi.com

There are, however, known links between HSP90 and lysosomal degradation pathways. HSP90 and its co-chaperone CHIP can mediate the lysosomal degradation of certain tumor suppressor proteins, a process that can be dependent on the lysosomal membrane protein LAMP2A. nih.gov Furthermore, some studies have shown that inhibiting HSP90 can trigger the lysosomal degradation of its client proteins, such as the ErbB family of receptors. mdpi.com This suggests a complex interplay between the HSP90 chaperone system and cellular degradation machinery.

One study on breast cancer cells demonstrated that inhibition of HSP90 led to the internalization of the extracellular matrix protein fibronectin into vesicles that were positive for the lysosomal marker LAMP-1, suggesting that HSP90 inhibition can route its clients toward lysosomal degradation. plos.org While this highlights a functional connection, there is currently no direct evidence to suggest that cancer cells resist Debio 0932 by increasing the sequestration of the drug itself within lysosomes.

Novel HSP90-Related Biological Programs

The most significant and well-documented mechanism of resistance to HSP90 inhibitors is the activation of a compensatory heat shock response. nih.govnih.gov This adaptive feedback loop is a core biological program that limits the efficacy of drugs targeting HSP90. nih.govnih.gov

Under normal conditions, HSP90 binds to and represses the master regulator of the heat shock response, Heat Shock Factor 1 (HSF1). nih.gov When Debio 0932 or other inhibitors block HSP90's function, HSF1 is released, becomes active, and translocates to the nucleus. nih.gov There, it drives the transcription of a suite of cytoprotective genes, most notably those encoding other heat shock proteins like HSP70 and HSP27. nih.govmdpi.commdpi.com These induced chaperones can partially compensate for the loss of HSP90 function, helping to stabilize client proteins, prevent apoptosis, and promote cell survival, thus conferring therapeutic resistance. mdpi.com

This HSF1-mediated stress response also promotes autophagy, a cellular recycling process that can further help cancer cells survive the stress induced by HSP90 inhibition. nih.gov Studies have shown that HSF1 promotes the expression of p62/SQSTM1, a key protein in the autophagic cascade, and that inhibiting either HSF1 or autophagy increases cellular sensitivity to HSP90 inhibitors. nih.gov

Other potential HSP90-related resistance mechanisms that have been described for the inhibitor class include:

Alterations in Co-chaperone Levels: Hsp90 function is modulated by a host of co-chaperones. Changes in the levels or binding affinity of these regulators, such as Aha1 or p23, could potentially influence drug sensitivity. nih.govmdpi.com

Altered Client Protein Stability: Resistance may arise if a key oncogenic client protein becomes less susceptible to degradation upon HSP90 inhibition. nih.gov

Therefore, the activation of the HSF1-driven heat shock response represents a primary and actionable HSP90-related biological program that mediates resistance to inhibitors like Debio 0932.

Combination Therapy Approaches to Circumvent Resistance

Given the potent activation of survival pathways as a resistance mechanism, a key strategy to enhance the efficacy of Debio 0932 is through combination therapy. By co-administering Debio 0932 with other anti-cancer agents, it is possible to target multiple oncogenic pathways simultaneously, prevent the emergence of resistance, or re-sensitize resistant tumors.

Preclinical and clinical studies have explored Debio 0932 in combination with various agents across different cancer types.

| Combination Agent | Cancer Type | Rationale & Key Findings | Reference |

|---|---|---|---|

| Erlotinib (B232) | Non-Small Cell Lung Cancer (NSCLC) | To overcome primary or acquired resistance to EGFR inhibitors. Debio 0932 demonstrated potent anti-proliferative activity in erlotinib-resistant NSCLC cell lines and inhibited tumor growth in xenograft models harboring mutations that confer erlotinib resistance. | nih.gov |

| Paclitaxel (B517696) | NSCLC | Synergistic anti-tumor activity. In NSCLC xenograft models, the combination of Debio 0932 and paclitaxel resulted in stronger anti-tumor activity than Debio 0932 as a single agent. | |

| Everolimus (B549166) | Renal Cell Carcinoma (RCC) | To target the mTOR pathway, which is often dysregulated in RCC. In a patient-derived RCC xenograft model where neither agent was effective alone, the combination caused marked anti-tumor activity. | |

| Navitoclax | Prostate Cancer | To simultaneously inhibit the anti-apoptotic proteins Bcl-2/Bcl-xL and HSP90. The combination displayed synergistic cytotoxic and apoptotic effects in prostate cancer cells, potently inducing the intrinsic apoptotic pathway. | nih.govresearchgate.netresearchgate.net |

| Temozolomide (TMZ) | Glioma | To sensitize glioma cells to the alkylating agent TMZ. Preclinical studies showed that Debio 0932 decreased glioma cell proliferation and sensitized them to TMZ. | nih.gov |

| Standard of Care Chemotherapy | NSCLC | A Phase I/II clinical study (the HALO study) was initiated to evaluate Debio 0932 in combination with first-line (Cisplatin/Pemetrexed (B1662193), Cisplatin (B142131)/Gemcitabine) and second-line (Docetaxel) standard-of-care regimens for advanced NSCLC. | nih.gov |

These studies underscore the potential of Debio 0932 as a combination partner to overcome resistance and enhance therapeutic outcomes. By targeting the HSP90 chaperone, which sits (B43327) at the intersection of multiple oncogenic signaling pathways, Debio 0932 can destabilize the very proteins that other drugs select for during the development of resistance.

Future Directions and Translational Research

Further Exploration of Combination Therapies and Drug Synergies

The future development of Debio 0932 in oncology is likely to focus on its use in combination with other therapeutic agents to enhance anti-tumor efficacy and overcome drug resistance. debiopharm.comaacrjournals.org Preclinical research has demonstrated that targeting Heat Shock Protein 90 (HSP90) can disrupt multiple signaling pathways crucial for cancer cell growth and survival, providing a strong rationale for combination therapies. debiopharm.com

In non-small cell lung cancer (NSCLC) and renal cell cancer (RCC), high-throughput in vitro screening has been employed to identify synergistic drug combinations with Debio 0932. aacrjournals.org In NSCLC cell lines with various genetic alterations, Debio 0932 showed anti-proliferative synergism with standard-of-care chemotherapies, including microtubule-targeting agents, as well as with mTOR inhibitors. debiopharm.comaacrjournals.orgdebiopharm.com For instance, consistent synergy was observed with paclitaxel (B517696). debiopharm.com This in vitro synergy was subsequently confirmed in mouse xenograft models, where the combination of Debio 0932 and paclitaxel resulted in markedly superior anti-tumor activity compared to either drug used as a monotherapy. debiopharm.comaacrjournals.org

Similarly, in RCC cell lines, Debio 0932 displayed synergy with standard-of-care drugs. aacrjournals.org A notable synergistic interaction was observed with the mTOR inhibitor everolimus (B549166) in both conventional and patient-derived RCC cell lines. debiopharm.comdebiopharm.com This combination proved effective in a patient-derived RCC xenograft model where neither Debio 0932 nor everolimus showed significant anti-tumor activity as single agents, but the combination therapy led to marked tumor growth inhibition. debiopharm.com These preclinical findings have provided the basis for clinical trials investigating Debio 0932 in combination with standard-of-care agents in patients with advanced NSCLC and RCC. aacrjournals.orgdebiopharm.com

| Cancer Type | Combination Agent | Agent Class | Model System | Observed Effect |

|---|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Paclitaxel | Microtubule Inhibitor | In vitro cell lines, Mouse xenografts | Synergistic anti-proliferative and anti-tumor activity. debiopharm.comaacrjournals.org |

| Non-Small Cell Lung Cancer (NSCLC) | Docetaxel | Microtubule Inhibitor | In vitro cell lines | Synergistic anti-proliferative activity. aacrjournals.org |

| Non-Small Cell Lung Cancer (NSCLC) | Gemcitabine (B846) | Antimetabolite | In vitro cell lines | Synergistic anti-proliferative activity. aacrjournals.org |

| Non-Small Cell Lung Cancer (NSCLC) | Various mTOR/Akt Inhibitors | mTOR/Akt Pathway Inhibitor | In vitro cell lines | Consistent synergistic activity across multiple cell lines. debiopharm.comdebiopharm.com |

| Renal Cell Cancer (RCC) | Everolimus | mTOR Inhibitor | In vitro cell lines, Patient-derived xenografts | Synergistic anti-proliferative and anti-tumor activity. debiopharm.comaacrjournals.orgdebiopharm.com |

Investigating Novel Therapeutic Applications Beyond Oncology (e.g., Autoimmune Dermatoses)

An unexpected but promising avenue for Debio 0932 research lies outside of oncology, specifically in the treatment of autoimmune skin diseases. nih.gov This potential was first highlighted serendipitously during an early clinical trial for cancer, where a patient with co-existing psoriasis experienced complete remission of their skin lesions after treatment with Debio 0932. medicaljournalssweden.senih.gov This observation prompted preclinical investigations into the compound's efficacy for psoriasis. medicaljournalssweden.se

Psoriasis is a chronic inflammatory skin condition characterized by hyperproliferating keratinocytes and overexpression of pro-inflammatory cytokines. medicaljournals.se HSP90 has been identified as a potential therapeutic target in this disease, as it is significantly upregulated in the keratinocytes and mast cells of psoriatic lesions and is involved in interleukin-17 (IL-17)-mediated skin inflammation. nih.gov

To explore this potential, Debio 0932 was tested in a psoriasis xenograft transplantation model, where human psoriatic skin is transplanted onto immunodeficient mice. medicaljournalssweden.semedicaljournals.se Oral administration of Debio 0932 resulted in significant clinical and histological improvement of the psoriatic lesions. nih.govmedicaljournalssweden.se By day 11 of treatment, there was a noticeable clinical alleviation of psoriasis. nih.gov Post-treatment histological analysis revealed a significant reduction in epidermal thickness, a key pathological feature of psoriasis. medicaljournalssweden.semedicaljournals.se The treatment also improved the pathological psoriasis pattern and decreased the degree of vascularization in the dermal compartment. medicaljournals.se These findings substantiate a potential role for Debio 0932 in the treatment of psoriasis and warrant further investigation into its mechanism of action in autoimmune dermatoses. nih.govnih.gov

Advanced Preclinical Models (e.g., Organotypic Cultures, Humanized Xenograft Models)

The preclinical evaluation of Debio 0932 has primarily utilized standard subcutaneous xenograft models, including those derived from established cancer cell lines and patients' tumors (patient-derived xenografts or PDX). debiopharm.commedicaljournalssweden.senih.gov These models were instrumental in demonstrating the anti-tumor activity of Debio 0932, both as a single agent and in combination therapies, and in exploring its potential in non-oncological indications like psoriasis. debiopharm.commedchemexpress.com For instance, the efficacy in psoriasis was established using a xenograft transplantation model with patient skin. medicaljournalssweden.se

However, future research will benefit from the adoption of more sophisticated preclinical models that can better recapitulate the complexity of human tumors and their microenvironment. ed.ac.uk While traditional xenografts are valuable, they are often grown in immunocompromised mice and may not fully replicate the stromal and immune interactions that influence therapeutic response in humans. ed.ac.uk

Advanced models that could provide deeper insights into the activity of Debio 0932 include:

Organotypic Cultures and Organoids: These three-dimensional (3D) culture systems can be grown from normal or cancerous tissue and more closely mimic the in vivo architecture and heterogeneity of tumors. ed.ac.uk They could be used to study the effects of Debio 0932 on tumor development, invasion, and response to therapy in a more physiologically relevant context.

Humanized Xenograft Models: To study the interplay between Debio 0932 and the human immune system, xenograft models can be established in mice reconstituted with human immune cells (e.g., from CD34+ stem cells). nih.gov These "humanized mice" allow for the in vivo evaluation of therapies that may modulate immune responses. biocytogen.com Given that HSP90 inhibition can affect immune cells, these models would be crucial for understanding the full spectrum of Debio 0932's activity, particularly in the context of immuno-oncology combinations. nih.gov Characterizing the immune cell infiltration in tumors grown in these models can help identify which tumor types are more likely to respond to treatment. nih.gov

Employing these advanced models will facilitate a more comprehensive preclinical assessment of Debio 0932, improving the translation of findings into the clinical setting.

Integration of Omics Approaches and Artificial Intelligence in Drug Screening and Resistance Mechanism Identification

Future research on Debio 0932 can be significantly accelerated by integrating multi-omics technologies and artificial intelligence (AI). nih.gov The initial discovery of synergistic partners for Debio 0932 relied on in vitro high-throughput screening, which, while effective, can be complemented and enhanced by modern computational approaches. aacrjournals.org

Omics technologies—such as transcriptomics, proteomics, and metabolomics—can provide a comprehensive molecular snapshot of a cancer cell's state before and after treatment with Debio 0932. mdpi.com By analyzing large-scale omics data from treated cells, researchers can identify the specific pathways that are perturbed by HSP90 inhibition and uncover potential mechanisms of both sensitivity and resistance. nih.gov This information is invaluable for rationally designing new combination therapies and identifying patient populations most likely to benefit.

Artificial intelligence and machine learning models can analyze these vast and complex omics datasets to identify patterns that are not apparent through traditional analysis. nih.govmdpi.com AI can be applied in several ways for Debio 0932 research:

Accelerated Drug Screening: AI-driven models can perform large-scale virtual screening of compound libraries to predict novel synergistic drug combinations with Debio 0932, reducing the time and cost associated with physical high-throughput screening. elsevierpure.comdrugtargetreview.com

Identifying Resistance Mechanisms: By analyzing molecular data from tumors that develop resistance to Debio 0932, machine learning algorithms can identify the genetic or signaling alterations responsible. This knowledge is critical for developing strategies to overcome or bypass resistance.

Predictive Biomarker Discovery: AI can integrate multi-omics data to discover complex biomarkers that predict a patient's response to Debio 0932, moving beyond single-gene or single-protein markers. nih.gov

The synergy between large-scale omics data and sophisticated AI analysis represents a powerful approach to advance the development of Debio 0932, enabling more efficient drug discovery and a deeper understanding of its biological activity. nih.gov

Q & A

Q. What are the reported molecular targets of Debio 0932, and how do these influence its therapeutic mechanisms?

Debio 0932 has been identified as both an HSP90 inhibitor (implicated in non-small-cell lung cancer apoptosis pathways) and an FGFR-3 inhibitor (targeting kinase activity in tumor growth). The discrepancy may arise from divergent study contexts or off-target effects. To validate specificity, researchers should employ kinase profiling assays, siRNA knockdowns of candidate targets, or comparative studies with selective inhibitors (e.g., 17-DMAG for HSP90) .

Q. What in vivo models are commonly used to evaluate Debio 0932’s efficacy, and what are critical design considerations?

A psoriasis xenograft model transplanted human skin samples (n=5 patients) into SCID mice, with treatment initiated 10 days post-transplantation and sustained for 3 weeks. Key considerations include:

- Sample size : Small patient-derived grafts may require replication to ensure statistical power.

- Endpoint metrics : Lesion thickness reduction and drug concentration in plasma/skin (measured via HPLC or LC-MS).

- Pharmacokinetics : Timing of blood/tissue sampling (e.g., 30 minutes post-dose in ) to correlate exposure with efficacy .

Q. What biomarkers are used to assess Debio 0932’s inhibitory activity in HSP90-dependent models?

Downstream biomarkers include:

- Client protein degradation : Measurement of HER2, AKT, or RAF-1 levels via Western blot.

- Apoptosis markers : Caspase-3 activation or PARP cleavage in tumor tissues.

- Heat shock response : Upregulation of HSP70 as a compensatory mechanism, monitored via qPCR .

Advanced Research Questions

Q. How can researchers resolve contradictions in Debio 0932’s reported target specificity (HSP90 vs. FGFR-3)?

- Kinase selectivity screens : Use broad-spectrum kinase assays (e.g., KINOMEscan) to identify off-target interactions.

- Genetic validation : CRISPR/Cas9 knockout of HSP90 or FGFR-3 in cell lines to assess dependency on each target.

- Comparative dosing : Evaluate IC50 shifts in models with/without FGFR-3 mutations or HSP90 overexpression .

Q. What methodological strategies optimize pharmacokinetic-pharmacodynamic (PK/PD) modeling for Debio 0932 in preclinical studies?

- Tissue distribution analysis : Compare plasma vs. target tissue concentrations (e.g., skin in psoriasis models) using mass spectrometry.

- Time-course experiments : Serial sampling to establish exposure-response relationships (e.g., lesion thickness reduction vs. Cmax).

- Statistical tools : Non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Q. What experimental controls are essential when comparing Debio 0932 with other HSP90 inhibitors (e.g., NVP-AUY922) in combination therapies?

- Monotherapy arms : Include standalone Debio 0932 and comparator agents to isolate synergistic effects.

- Dose titration : Match molar equivalents to ensure fair efficacy/toxicity comparisons.

- Resistance controls : Use cell lines with acquired resistance to HSP90 inhibitors (e.g., via ABCB1 overexpression) .

Q. How can researchers address variability in Debio 0932’s tissue penetration across disease models?

- Microdialysis : Direct measurement of free drug concentrations in interstitial fluid of target tissues.

- Imaging techniques : Radiolabeled Debio 0932 with PET/CT to quantify spatial distribution.

- Species-specific PK adjustments : Adjust dosing intervals in murine models to match human t1/2 .

Data Analysis & Contradiction Management

Q. What statistical methods are suitable for analyzing Debio 0932’s dose-response in heterogeneous xenograft data?

- Mixed-effects models : Account for nested variability (e.g., multiple grafts per patient).

- ANOVA with post hoc tests : Compare lesion thickness across dose cohorts.

- Outlier detection : Use Grubbs’ test or boxplot analysis (as in ’s skin concentration data) .

Q. How should researchers validate Debio 0932’s mechanism when clinical trial data conflict with preclinical findings?

- Reverse translational studies : Reanalyze patient biopsies for target engagement (e.g., phospho-FGFR-3 levels).

- Biomarker stratification : Subgroup analyses based on HSP90/FGFR-3 expression in trial populations.

- In silico modeling : Integrate omics data to identify compensatory pathways in non-responders .

Q. What strategies mitigate bias when interpreting Debio 0932’s efficacy in open-label trials?

- Blinded endpoint assessment : Independent radiologists/pathologists evaluate outcomes.

- Placebo-adjusted PK/PD modeling : Isolate drug-specific effects from placebo responses.

- Crossover designs : Reduce inter-patient variability in early-phase trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.